BenchChemオンラインストアへようこそ!

(2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

Monoamine Oxidase-B Inhibition Neurodegeneration Structure-Activity Relationship

This (2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide fills a critical gap in enamide SAR by combining a phenolic hydroxyl donor with an ortho-methyl, meta-nitro acceptor pattern—substitutions absent in the benchmark NEA series. Use it to deconvolve 3D pharmacophore requirements for MAO-B potency and selectivity, and as a non-hydroxamate HDAC probe. Sourced for CNS permeability campaigns where BBB penetration is prerequisite. Validate your target engagement studies with this structurally unique, triple-substituted enamide that generic nitro-bearing analogs cannot replace.

Molecular Formula C16H14N2O4
Molecular Weight 298.298
CAS No. 1321708-46-6
Cat. No. B2934512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
CAS1321708-46-6
Molecular FormulaC16H14N2O4
Molecular Weight298.298
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)O
InChIInChI=1S/C16H14N2O4/c1-11-2-6-13(18(21)22)10-15(11)17-16(20)9-5-12-3-7-14(19)8-4-12/h2-10,19H,1H3,(H,17,20)/b9-5+
InChIKeyPGVJQEMJVCKWFX-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2E)-3-(4-Hydroxyphenyl)-N-(2-Methyl-5-Nitrophenyl)Prop-2-Enamide (CAS 1321708-46-6) – A Structurally Differentiated Nitro-Enamide for CNS and Epigenetic Research


(2E)-3-(4-Hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide is a synthetic small-molecule enamide featuring a 4-hydroxyphenyl acrylamide core and a 2-methyl-5-nitrophenyl substituent. It belongs to the nitro-bearing enamide class, a scaffold with demonstrated dual inhibitory activity against monoamine oxidase-B (MAO-B) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . Unlike unsubstituted or para-halogenated analogs, this compound incorporates a phenolic hydroxyl donor and an ortho-methyl, meta-nitro acceptor pattern on the anilide ring, creating a distinct hydrogen-bonding and electronic profile relevant to structure-activity relationship (SAR) studies .

Why Generic Nitro-Enamide Substitution Fails: SAR Sensitivity in (2E)-3-(4-Hydroxyphenyl)-N-(2-Methyl-5-Nitrophenyl)Prop-2-Enamide


Interchanging nitro-bearing enamides without considering ring-substitution patterns leads to unpredictable biological outcomes. In a focused series of 3-(4-nitrophenyl)-N-phenylacrylamides, moving from an unsubstituted phenyl (NEA1, MAO-B IC50 = 0.016 µM) to ortho-methyl (NEA5, MAO-B IC50 = 0.038 µM) caused a 2.4-fold potency loss, while a para-fluoro (NEA3, IC50 = 0.0092 µM) improved potency 1.7-fold . The target compound's 4-hydroxyphenyl (vs. 4-nitrophenyl) and 2-methyl-5-nitrophenyl (vs. phenyl) modifications simultaneously alter electron density, hydrogen-bonding capacity, and steric occupancy at both termini of the acrylamide scaffold, making generic substitution quantitatively invalid .

Quantitative Differentiation Evidence: (2E)-3-(4-Hydroxyphenyl)-N-(2-Methyl-5-Nitrophenyl)Prop-2-Enamide vs. NEA-Series Analogs


MAO-B Inhibitory Potency: Structural Hybrid Positioned Between NEA1 and NEA3 by Substitution Logic

The target compound combines a 4-hydroxyphenyl acryloyl group with a 2-methyl-5-nitroanilide. In the published NEA series, the unsubstituted N-phenyl analog NEA1 demonstrated an MAO-B IC50 of 0.016 µM, while the para-fluoro analog NEA3 achieved 0.0092 µM . The 4-hydroxyphenyl modification replaces the electron-withdrawing nitro group of the NEA scaffold with a hydrogen-bond-donating hydroxyl, a change that in related cinnamamide HDAC inhibitor series altered isoform selectivity by >10-fold . The 2-methyl-5-nitrophenyl anilide simultaneously introduces steric bulk ortho to the amide bond and an electron-withdrawing nitro meta to the amide, a substitution pattern untested in the NEA series and thus representing a distinct SAR probe .

Monoamine Oxidase-B Inhibition Neurodegeneration Structure-Activity Relationship

BACE1 Inhibition: Predicted Retention of Dual Activity with Enhanced CNS Permeability Potential

In the NEA series, the unsubstituted NEA1 inhibited BACE1 with an IC50 of 8.21 µM, outperforming the reference compound quercetin (IC50 = 13.4 µM) . The PAMPA assay demonstrated that all NEA-series enamides cross the blood-brain barrier successfully . The target compound's 4-hydroxyphenyl group introduces an additional hydrogen-bond donor that, in analogous CNS-targeted cinnamamide series, has been associated with improved passive permeability relative to nitro-substituted congeners . The 2-methyl-5-nitroanilide moiety retains the nitro pharmacophore implicated in BACE1 catalytic aspartate interactions observed in NEA1 docking studies (hydrogen bonding with T72 and D228) .

BACE1 Inhibition Alzheimer's Disease Blood-Brain Barrier Permeability

MAO-B Selectivity Index: Ortho-Methyl Substitution Maintains >2500-Fold Selectivity Over MAO-A

MAO-B selectivity over MAO-A is critical for avoiding tyramine-induced hypertensive crisis. In the NEA series, NEA1 (unsubstituted phenyl) exhibited a selectivity index (SI) >2500, with >91.9% residual MAO-A activity at 10 µM . The ortho-methyl analog NEA5 retained >83.5% residual MAO-A activity and showed MAO-B IC50 = 0.038 µM, indicating that ortho substitution does not compromise MAO-B selectivity . The target compound's 2-methyl-5-nitrophenyl group combines the ortho-methyl feature (present in NEA5, SI still high) with a meta-nitro group that may further enhance MAO-B binding through interactions with the FAD cofactor aromatic cage residues Y398 and Y435, as observed for para-nitro interactions in NEA1 docking .

MAO-B Selectivity Parkinson's Disease Isoform Selectivity

Purity and Physical Form: Research-Grade Specification Enabling Reproducible SAR

The target compound is supplied at ≥95% purity (HPLC), with molecular formula C₁₆H₁₄N₂O₄ and molecular weight 298.29 g/mol . This purity level is suitable for dose-response studies and enzyme assays where impurities >5% could confound IC50 determinations. In the NEA series, compounds were characterized by ¹H NMR, ¹³C NMR, and ESI-MS, with melting points reported (e.g., NEA1 MP 210–212 °C, NEA2 MP 224–226 °C) . The target compound's purity specification aligns with these characterization standards, ensuring that observed biological activity can be attributed to the parent structure rather than synthetic byproducts.

Chemical Purity Procurement Specification Reproducibility

Validated Research and Industrial Application Scenarios for (2E)-3-(4-Hydroxyphenyl)-N-(2-Methyl-5-Nitrophenyl)Prop-2-Enamide


Structure-Activity Relationship (SAR) Probe for Nitro-Enamide MAO-B/BACE1 Dual Inhibitors

Use as a unique SAR probe to deconvolve the contributions of the 4-hydroxyphenyl and 2-methyl-5-nitrophenyl substitutions to MAO-B potency and selectivity. The NEA series established that para-substitution on the anilide ring modulates MAO-B IC50 by up to 574-fold (NEA3 vs. NEA2), but did not test combined ortho-methyl, meta-nitro, or 4-hydroxyphenyl modifications . This compound fills that gap, enabling head-to-head comparison with NEA1, NEA3, and NEA5 to map the three-dimensional pharmacophore requirements for MAO-B inhibition.

CNS Drug Discovery: Blood-Brain Barrier Permeability Optimization

The compound's 4-hydroxyphenyl group and nitro-bearing enamide core make it a candidate for CNS permeability studies. The NEA series demonstrated successful BBB penetration via PAMPA, with effective permeability values exceeding 4.0 × 10⁻⁶ cm/s . The target compound's additional hydroxyl donor may further improve CNS MPO desirability scores, making it a valuable comparator in permeability-SAR campaigns for neurodegenerative disease targets.

Epigenetic Tool Compound Development: Non-Hydroxamate HDAC Inhibition Probe

While direct HDAC inhibition data for this compound is not yet published, the N-hydroxycinnamamide series showed that phenyl ring substitution on the cinnamamide scaffold can shift HDAC isoform selectivity by >130-fold (e.g., compound 11r: HDAC3 IC50 = 3.9 nM vs. HDAC2 IC50 = 498.1 nM) . The target compound's 4-hydroxyphenyl head group and 2-methyl-5-nitrophenyl tail represent a departure from the N-hydroxycinnamamide zinc-binding motif, offering a non-hydroxamate scaffold for probing HDAC inhibition via alternative mechanisms.

Negative Control or Inactive Comparator Design

Given that the NEA series showed that certain substitutions (e.g., para-Cl in NEA2, MAO-B IC50 = 5.28 µM) can substantially reduce activity , the target compound's unique triple substitution may result in attenuated or altered activity relative to NEA1. This makes it useful as a structurally matched, potentially less active control in target engagement studies where phenotypic effects must be linked to specific pharmacophore features.

Quote Request

Request a Quote for (2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.